4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride
Overview
Description
4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride is a novel chemical compound that has garnered significant interest from researchers across various scientific fields. This compound, also known as DF-4, has a molecular formula of C8H15ClF2N2 and a molecular weight of 212.67 g/mol. It is characterized by the presence of a difluoroazetidine ring attached to a piperidine moiety, making it a unique structure in the realm of chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride involves several steps, starting with the preparation of the difluoroazetidine ring. This can be achieved through the reaction of appropriate fluorinated precursors under controlled conditions. The difluoroazetidine intermediate is then reacted with piperidine to form the desired compound. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired specifications .
Chemical Reactions Analysis
Types of Reactions
4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroazetidine ring or the piperidine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroazetidine derivatives with additional oxygen-containing functional groups, while substitution reactions can result in a variety of substituted piperidine derivatives .
Scientific Research Applications
4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets within cells. The difluoroazetidine ring is believed to play a crucial role in its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-(3,3-Difluoroazetidin-1-yl)piperidine dihydrochloride: Similar in structure but differs in the number of hydrochloride molecules attached.
3,3-Difluoroazetidine derivatives: Compounds with variations in the substituents on the azetidine ring.
Piperidine derivatives: Compounds with different functional groups attached to the piperidine ring.
Uniqueness
4-(3,3-Difluoroazetidin-1-yl)piperidine hydrochloride stands out due to its unique combination of a difluoroazetidine ring and a piperidine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3,3-difluoroazetidin-1-yl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2.ClH/c9-8(10)5-12(6-8)7-1-3-11-4-2-7;/h7,11H,1-6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQLMADPHNURAPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC(C2)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClF2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373503-66-2 | |
Record name | Piperidine, 4-(3,3-difluoro-1-azetidinyl)-, hydrochloride (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373503-66-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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